molecular formula C22H14Cl2O4S B3036749 (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 400077-41-0

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No. B3036749
CAS RN: 400077-41-0
M. Wt: 445.3 g/mol
InChI Key: UDKOBPLTICOJCE-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone” is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a benzofuran ring, a sulfonyl group, and two chlorophenyl groups .

Scientific Research Applications

Synthesis and Reactivity

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone and its derivatives have been studied primarily for their synthesis methods and reactivity. For instance, Pouzet et al. (1998) describe the synthesis of a similar compound, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, demonstrating its reactivity with sulfur- and oxygen-containing nucleophiles. This study highlights the compound's potential in synthesizing novel chemical structures through various reactions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Crystal Structure and Molecular Properties

Studies like those conducted by Hong Dae Choi et al. (2010) focus on the crystal structure of related compounds. Their research on 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran explores the spatial arrangement of atoms and molecular interactions, which is crucial in understanding the physical properties and potential applications of these compounds (Hong Dae Choi, Pil Ja Seo, Byeng Wha Son, & Uk Lee, 2010).

Catalysts in Chemical Synthesis

Research has also explored the use of these compounds as catalysts in chemical synthesis. Salari et al. (2017) describe the use of DABCO as a catalyst for the synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone, highlighting the efficiency and yield improvements in aqueous medium. This indicates the potential application of these compounds in facilitating and optimizing various chemical reactions (Salari, Mosslemin, & Hassanabadi, 2017).

Biological Activity

Some studies have investigated the biological activities of these compounds. Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, including derivatives of the compound . They found these compounds to exhibit herbicidal and insecticidal activities, suggesting their potential use in agricultural applications (Wang, Wu, Liu, Li, Song, & Li, 2015).

Future Directions

Benzofuran compounds, such as “(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone”, have attracted attention due to their strong biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

properties

IUPAC Name

(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O4S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)28-22)13-29(26,27)20-8-4-2-6-18(20)24/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKOBPLTICOJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137168
Record name (4-Chlorophenyl)[3-[[(2-chlorophenyl)sulfonyl]methyl]-2-benzofuranyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone

CAS RN

400077-41-0
Record name (4-Chlorophenyl)[3-[[(2-chlorophenyl)sulfonyl]methyl]-2-benzofuranyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400077-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)[3-[[(2-chlorophenyl)sulfonyl]methyl]-2-benzofuranyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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